molecular formula C6H4ClN3O B1436681 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1245811-22-6

2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No. B1436681
CAS RN: 1245811-22-6
M. Wt: 169.57 g/mol
InChI Key: DQKDBKDYZLIMRK-UHFFFAOYSA-N
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Description

2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a versatile chemical compound with diverse properties . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases, have a common pyrrolo[2,3-d]pyrimidine core .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Anticancer Activity

The pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. A recent study involved the design and synthesis of new derivatives of pyrrolo[2,3-d]pyrimidine, which included chlorine atoms at specific positions to enhance their anticancer activity. These compounds were tested against several human cancer cell lines, and some showed promising results, particularly against breast cancer cells (MCF7), with low IC50 values indicating high potency . The molecular docking studies of these compounds also confirmed strong binding affinities against Bcl2 anti-apoptotic protein, suggesting a mechanism of inducing apoptosis in cancer cells .

Antitubercular Agents

Pyrrolo[2,3-d]pyrimidine derivatives have also been explored as potential antitubercular agents. In the fight against tuberculosis, which remains one of the leading causes of death worldwide, these compounds have shown in vitro activity against Mycobacterium tuberculosis. The most potent derivative from this research exhibited a low minimum inhibitory concentration (MIC) value and was non-cytotoxic to the Vero cell line, indicating its potential as a safe and effective antitubercular drug .

Gene Expression Modulation

The derivatives of pyrrolo[2,3-d]pyrimidine have been found to modulate gene expression in cancer cells. For instance, certain compounds upregulated genes associated with apoptosis, such as P53 and BAX, while downregulating genes linked to cell survival, like Bcl2 and CDK4. This modulation of gene expression is crucial for the induction of apoptosis and could be a valuable trait in cancer therapeutics .

Cell Cycle Arrest

Some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated the ability to cause cell cycle arrest at the G1/S phase in cancer cells. This interruption of the cell cycle is an important strategy in cancer treatment, as it prevents the proliferation of cancer cells and can lead to their eventual death .

Apoptotic Induction

The induction of apoptosis, or programmed cell death, is a key target in cancer therapy. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptotic death in cancer cells, particularly MCF7 breast cancer cells. This is achieved through the activation of apoptotic pathways and the increase of fragmented DNA in treated cells .

Drug Design and SAR Studies

Structure-activity relationship (SAR) studies of pyrrolo[2,3-d]pyrimidine derivatives provide insights into the molecular features that contribute to their biological activity. These studies are essential for the rational design of new drugs, allowing researchers to modify the chemical structure of these compounds to enhance their efficacy and reduce toxicity .

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique used to predict the interaction between a small molecule and a protein at the atomic level. Pyrrolo[2,3-d]pyrimidine derivatives have been subjected to molecular docking studies to understand their binding affinities towards target proteins, such as Bcl2, which plays a significant role in regulating apoptosis .

Synthesis Techniques

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through various techniques, including microwave-assisted synthesis, which offers a faster and more efficient method compared to traditional synthesis methods. This advancement in synthesis techniques can facilitate the production of these compounds for further research and potential drug development .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one are Janus kinases (JAKs). JAKs are a family of enzymes that play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .

Mode of Action

2-Chloro-3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one acts as an inhibitor of JAKs . By inhibiting the activity of one or more JAK enzymes, it interferes with the JAK-STAT signaling pathway . This interference disrupts the chain of interactions between proteins in the cell, leading to changes in gene activation through a transcription process .

Biochemical Pathways

The inhibition of JAKs by 2-Chloro-3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one affects the JAK-STAT signaling pathway . This pathway is crucial for cell division and death, and its disruption can lead to various diseases affecting the immune system . The compound’s action on this pathway can also influence tumor formation processes .

Pharmacokinetics

It is known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . Specific functional groups and modifications can be introduced to tailor the compound to target specific kinases involved in disease pathways .

Result of Action

The molecular and cellular effects of 2-Chloro-3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one’s action include the induction of cell cycle arrest and apoptosis in certain cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Future Directions

The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . This compound might be a practical building block in the synthesis of many JAK inhibitors .

properties

IUPAC Name

2-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKDBKDYZLIMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Synthesis routes and methods

Procedure details

A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (400 mg, 2.13 mmol) in a 2M aqueous potassium hydroxide solution (12 mL) was heated to 100° C. for 4 h. At this time, the resulting mixture was poured onto iced water and then acidified to pH 6.5 with a 6M aqueous hydrochloric acid solution. The acidic solution was extracted with ethyl acetate. The combined organics were washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated in vacuo. The resulting residue was triturated with acetonitrile and ether to afford 2-chloro-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one. 1HNMR (400 MHz, DMSO-d6) δ ppm 6.40-6.48 (m, 1H) 7.01-7.10 (m, 1H) 12.0 (s, 1H) 12.8 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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